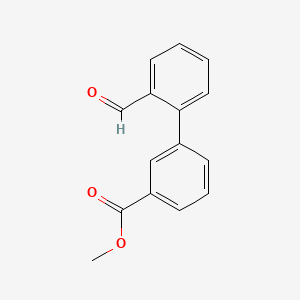

2'-Formyl-biphenyl-3-carboxylic acid methyl ester

説明

“2’-Formyl-biphenyl-3-carboxylic acid methyl ester” is a chemical compound that is used in organic synthesis . It is a valuable building block in the creation of more complex molecules .

Synthesis Analysis

The synthesis of this compound can involve the catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis

The chemical reactions involving “2’-Formyl-biphenyl-3-carboxylic acid methyl ester” can include Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用

Synthesis and Characterization of Biphenyl Derivatives

A new biphenyl derivative, isolated from a marine fungus, demonstrates the natural occurrence and potential for bioactivity of such compounds. The structural determination was conducted using comprehensive spectroscopic methods, emphasizing the importance of biphenyl derivatives in natural product chemistry (Li et al., 2008).

Chemoselective Esterification Methods

The development of highly chemoselective esterification methods, transforming carboxylic acids to their corresponding methyl esters, showcases the synthetic utility of biphenyl carboxylic acid esters in organic synthesis. This method underlines the versatility of esterification reactions in modifying biphenyl derivatives for further chemical transformations (Lee et al., 2001).

Metal-Organic Frameworks (MOFs) Synthesis

Synthetic approaches towards 4'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid, a valuable ligand for MOF preparation, illustrate the application of biphenyl carboxylic acid derivatives in the creation of advanced materials. The methods involve iodination, ester formation, and hydrolysis, highlighting the chemical flexibility of biphenyl derivatives in materials science (Ardeleanu et al., 2018).

Antimicrobial and Antiproliferative Effects

While the request excludes drug-related information, it's noteworthy that the structural motifs similar to 2'-Formyl-biphenyl-3-carboxylic acid methyl ester are explored for their biological activities, indicating the potential of such compounds in diverse applications beyond the scope of drug development.

Carrier Dynamics in Organic Electronics

The role of formic acid as an additive in organic solar cells, containing biphenyl derivatives, points to the application of these compounds in enhancing the performance of photovoltaic materials. This use case demonstrates the interdisciplinary applications of biphenyl carboxylic acid esters, bridging organic chemistry and materials science (Li et al., 2016).

Carbon Dioxide Utilization

Research on the reactions of carbon dioxide with alcohols, forming formic acid esters, showcases the environmental applications of methyl esters derived from biphenyl carboxylic acids. These studies contribute to the development of sustainable chemical processes, emphasizing the role of such compounds in carbon capture and utilization strategies (Omae, 2006).

作用機序

The mechanism of action for the reactions involving “2’-Formyl-biphenyl-3-carboxylic acid methyl ester” can involve oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

将来の方向性

特性

IUPAC Name |

methyl 3-(2-formylphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKYEDLHAYGZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

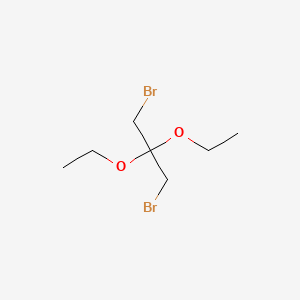

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B3250905.png)

![7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B3250955.png)